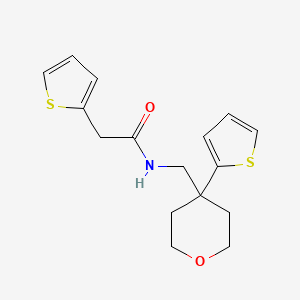![molecular formula C9H16ClNO3 B2450646 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride CAS No. 2305253-44-3](/img/structure/B2450646.png)
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2305253-44-3 . It is a stable, white to off-white crystalline powder. The compound is optically active and exists as a single enantiomer.
Synthesis Analysis
One of the most commonly used methods involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. ASDH can also be synthesized via the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.Molecular Structure Analysis
The molecular weight of this compound is 221.68 . The IUPAC Name is 8-oxa-1-azaspiro [4.5]decane-4-carboxylic acid hydrochloride . The Inchi Code is 1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a stable, white to off-white crystalline powder. It is soluble in water and methanol and slightly soluble in ethanol and acetone. The compound has a melting point of 215-220°C and a molecular weight of 223.7 g/mol.科学的研究の応用
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various chemically significant structures. For instance, Wen (2002) detailed the synthesis and crystal structure of a related compound, 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, highlighting its chiral nature and chair conformation of the cyclohexyl group (Wen, 2002).
- Ogurtsov and Rakitin (2020) developed a convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, underscoring its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).
Biological and Medicinal Chemistry Applications
- Meyers et al. (2011) identified two new fatty acid amide hydrolase (FAAH) inhibitor lead series, including 1-oxa-8-azaspiro[4.5]decane, demonstrating its significance in medicinal chemistry optimization (Meyers et al., 2011).
- Tsukamoto et al. (1995) synthesized and assessed 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists, indicating their potential therapeutic application for dementia of Alzheimer's type (Tsukamoto et al., 1995).
- Tian et al. (2020) reported the synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands, highlighting their potential in brain imaging agents for σ1 receptors (Tian et al., 2020).
Miscellaneous Applications
- Patel et al. (2005) described the enantioselective microbial reduction of a derivative of 8-azaspiro[4.5]decane, showcasing the versatility of the compound in enantioselective reactions (Patel et al., 2005).
- Bigley and May (1969) measured the rates of decarboxylation of a related compound, 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid, shedding light on its reactivity and decomposition mechanisms (Bigley & May, 1969).
Safety and Hazards
The compound has been classified as moderately hazardous . It has been associated with skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing contaminated clothing before reuse (P362) .
特性
IUPAC Name |
8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJIQWCWLGGINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1C(=O)O)CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

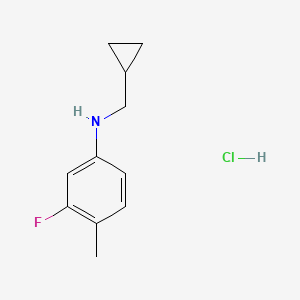
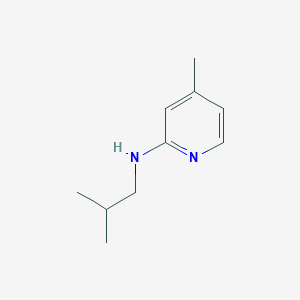
![2-(3-(4-ethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)-N,N-dipropylacetamide](/img/structure/B2450567.png)
![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2450568.png)
![3-[(4-Bromophenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450569.png)
![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2450570.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2450571.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2450572.png)
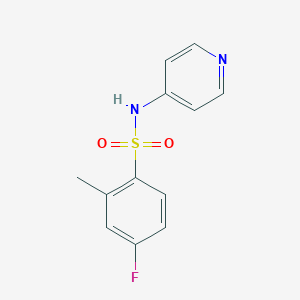
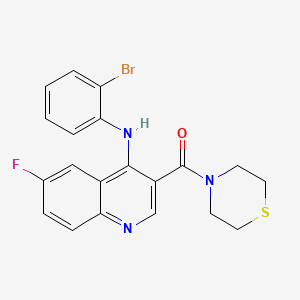
![4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2450581.png)
![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2450585.png)
